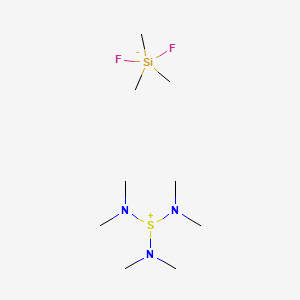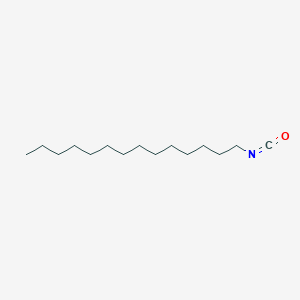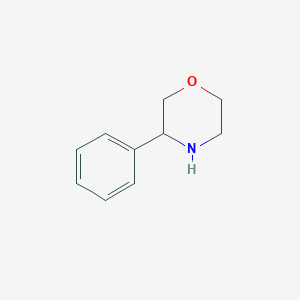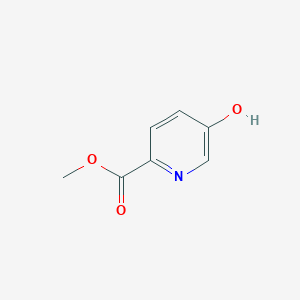
TAS-F
Übersicht
Beschreibung
TAS-F is a chemical compound with the molecular formula C9H24F2N3SSi and a molecular weight of 275.48 g/mol . It is commonly used in organic synthesis as a source of fluoride ions for the formation of C-F bonds . This compound is also known for its applications in hydrosilylation, cyanomethylation of ketones, and palladium-catalyzed cross-coupling reactions .
Wirkmechanismus
Mode of Action
Difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium is known to act as a source of fluoride ions, participating in the formation of carbon-fluorine (C-F) bonds to synthesize fluorinated compounds . It is also used as a mild deprotecting agent for the removal of silicon protecting groups .
Biochemical Pathways
It is involved in the synthesis of fluorinated compounds and the removal of silicon protecting groups, which could influence various biochemical pathways depending on the specific context .
Result of Action
The molecular and cellular effects of Difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium’s action largely depend on its role in the synthesis of fluorinated compounds and the removal of silicon protecting groups . The specific effects can vary widely depending on the context of its use.
Action Environment
The action, efficacy, and stability of Difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium can be influenced by various environmental factors. For instance, it is sensitive to moisture and reacts rapidly with moisture, water, and protic solvents . Therefore, it should be stored under specific conditions (2-8°C) to maintain its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
TAS-F can be synthesized through various methods. One common approach involves the reaction of tris(dimethylamino)sulfonium difluorotrimethylsilicate with appropriate reagents under controlled conditions . The reaction typically requires anhydrous conditions and inert atmosphere to prevent moisture sensitivity .
Industrial Production Methods
In industrial settings, the production of difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium involves large-scale synthesis using high-purity reagents and advanced equipment to ensure consistent quality and yield . The compound is usually stored in tightly sealed containers at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
TAS-F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also participate in reduction reactions, often using reducing agents like lithium aluminum hydride.
Substitution: The compound is known for its role in substitution reactions, particularly in the formation of C-F bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like trifluoromethanesulfonyl derivatives and palladium catalysts are commonly employed.
Major Products
The major products formed from these reactions include fluorinated compounds, deoxyfluoro sugars, and various organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
TAS-F has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylammonium fluoride: Another fluoride ion source used in organic synthesis.
Hydrogen fluoride pyridine: A reagent for introducing fluorine atoms into organic molecules.
Tetrabutylammonium fluoride: Commonly used in deprotection reactions involving silicon protecting groups.
Uniqueness
TAS-F is unique due to its dual functionality as both a fluoride ion source and a reagent for hydrosilylation and cyanomethylation reactions . Its ability to participate in a wide range of chemical transformations makes it a versatile and valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N3S.C3H9F2Si/c1-7(2)10(8(3)4)9(5)6;1-6(2,3,4)5/h1-6H3;1-3H3/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGVTLYEFSBAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[S+](N(C)C)N(C)C.C[Si-](C)(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27F2N3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430833 | |
| Record name | Tris(dimethylamino)sulfanium difluoro(trimethyl)silicate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59218-87-0 | |
| Record name | Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimethylsilicate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59218-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(dimethylamino)sulfanium difluoro(trimethyl)silicate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)
![5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1352892.png)





